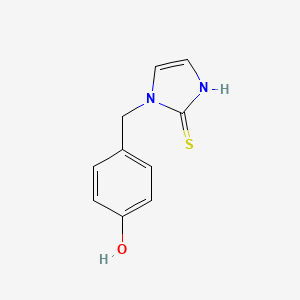

1-(4-Hydroxybenzyl)imidazole-2-thiol

Vue d'ensemble

Description

1-(4-Hydroxybenzyl)imidazole-2-thiol est un composé hétérocyclique qui présente à la fois un cycle imidazole et un groupe thiol.

Applications De Recherche Scientifique

1-(4-Hydroxybenzyl)imidazole-2-thiol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and catalysts

Safety and Hazards

While specific safety and hazard information for “1-(4-Hydroxybenzyl)imidazole-2-thiol” was not found, imidazole, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Mécanisme D'action

The mechanism of action of 1-(4-Hydroxybenzyl)imidazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The imidazole ring can also interact with metal ions, affecting various biochemical pathways .

Similar Compounds:

- 1-(4-Hydroxybenzyl)imidazole-2-thione

- 1-(4-Hydroxyphenyl)imidazole-2-thiol

- 1-(4-Hydroxybenzyl)benzimidazole-2-thiol

Uniqueness: this compound is unique due to its combination of a hydroxybenzyl group and a thiol group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and more versatile reactivity .

Analyse Biochimique

Biochemical Properties

1-(4-Hydroxybenzyl)imidazole-2-thiol plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s imidazole ring can participate in hydrogen bonding and coordinate with metal ions, making it a potential inhibitor or activator of various enzymes. For instance, it has been shown to interact with α-glucosidase, an enzyme involved in carbohydrate metabolism, by inhibiting its activity . Additionally, the thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the MAPK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. For instance, its interaction with α-glucosidase involves binding to the enzyme’s active site, thereby preventing substrate access and inhibiting its activity . Additionally, the compound can induce conformational changes in proteins by forming disulfide bonds, which can alter their function and stability.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time in laboratory settings are critical for its application in research. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under harsh conditions . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of various endogenous and exogenous compounds . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier proteins and can bind to intracellular proteins, affecting its localization and accumulation . These interactions are crucial for its biochemical activity and effects on cellular function.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles . For instance, the compound can be targeted to the mitochondria, where it can affect mitochondrial function and energy metabolism.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : 1-(4-Hydroxybenzyl)imidazole-2-thiol peut être synthétisé par plusieurs méthodes. Une approche courante implique la cyclisation d'amido-nitriles en présence d'un catalyseur au nickel. Les conditions réactionnelles sont douces et permettent l'inclusion de divers groupes fonctionnels, y compris les halogénoarènes et les hétérocycles aromatiques .

Méthodes de production industrielle : La production industrielle de this compound implique généralement des réactions multi-composants dans des conditions contrôlées. Des catalyseurs tels que nano-Fe3O4@Ca3(PO4)2 sont utilisés pour promouvoir la synthèse, optimisant le rendement et l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions : 1-(4-Hydroxybenzyl)imidazole-2-thiol subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le groupe thiol peut être oxydé pour former des disulfures.

Réduction : Le composé peut être réduit pour former divers dérivés.

Substitution : Le cycle imidazole peut subir des réactions de substitution avec divers électrophiles.

Réactifs et conditions communs :

Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'iode peuvent être utilisés dans des conditions douces.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont couramment utilisés.

Substitution : Des électrophiles tels que les halogénoalcanes ou les chlorures d'acyle sont utilisés en présence d'une base.

Produits majeurs :

Oxydation : Disulfures et acides sulfoniques.

Réduction : Dérivés thiols.

Substitution : Dérivés imidazoles alkylés ou acylés.

Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.

Biologie : Investigated for its potential as an enzyme inhibitor.

Médecine : Explored for its antimicrobial and anticancer properties.

Industrie : Utilisé dans le développement de nouveaux matériaux et catalyseurs

Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec diverses cibles moléculaires. Le groupe thiol peut former des liaisons covalentes avec les résidus cystéine des protéines, conduisant à l'inhibition de l'activité enzymatique. Le cycle imidazole peut également interagir avec les ions métalliques, affectant diverses voies biochimiques .

Composés similaires :

- 1-(4-Hydroxybenzyl)imidazole-2-thione

- 1-(4-Hydroxyphenyl)imidazole-2-thiol

- 1-(4-Hydroxybenzyl)benzimidazole-2-thiol

Unicité : this compound est unique en raison de sa combinaison d'un groupe hydroxybenzyle et d'un groupe thiol, ce qui confère une réactivité chimique et une activité biologique distinctes. Comparé à des composés similaires, il offre une gamme plus large d'applications et une réactivité plus polyvalente .

Propriétés

IUPAC Name |

3-[(4-hydroxyphenyl)methyl]-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c13-9-3-1-8(2-4-9)7-12-6-5-11-10(12)14/h1-6,13H,7H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWZHFJGVDNBDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CNC2=S)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20241812 | |

| Record name | 1-(4-Hydroxybenzyl)imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95333-64-5 | |

| Record name | 1-(4-Hydroxybenzyl)imidazole-2-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095333645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Hydroxybenzyl)imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-(4-Hydroxybenzyl)imidazole-2-thiol inhibit DBH, and what are the implications of this inhibition?

A: this compound functions as a multisubstrate inhibitor of DBH []. This means it mimics the binding of both substrates involved in the enzyme's catalytic cycle: the phenethylamine substrate (e.g., dopamine) and oxygen.

Q2: What evidence supports the multisubstrate binding mechanism of this compound to DBH?

A: The research provides multiple lines of evidence supporting the multisubstrate inhibition mechanism []:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[[2-[[1-(2,4-Dimethylphenyl)-5-tetrazolyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1226902.png)

![6-(3-furanyl)-N-[(3-methylphenyl)methyl]-4-quinazolinamine](/img/structure/B1226903.png)

![3-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-methyl-2-indolecarboxylic acid](/img/structure/B1226904.png)

![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide](/img/structure/B1226905.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-1-[6-(4-morpholinyl)-3-pyridazinyl]-4-piperidinecarboxamide](/img/structure/B1226906.png)

![3-(2-fluorophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1226908.png)

![8,10-Dichloro-3,9-dimethoxy-1,4,7-trimethyl-6-oxo-2-benzo[b][1,4]benzodioxepincarboxylic acid methyl ester](/img/structure/B1226909.png)

![2-[4-Methoxy-3-(4-morpholinylmethyl)phenyl]-3-(phenylmethyl)-1,2-dihydroquinazolin-4-one](/img/structure/B1226912.png)

![5-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1226918.png)

![N-[3-(1-imidazolyl)propyl]-2-phenyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1226919.png)

![1-[[4-Anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]amino]-3-cyclohexylthiourea](/img/structure/B1226920.png)